N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with the molecular formula C16H24BNO3. This compound is notable for its boronic acid pinacol ester functional group, which is often utilized in various organic synthesis reactions, particularly in Suzuki cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of N,N,3-Trimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzamide is currently unknown. This compound is a derivative of boronic acid and is often used in chemical synthesis . .
Mode of Action
Boronic acid derivatives are known to interact with various biological targets through covalent bonding . The specific interactions and resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Boronic acid derivatives are often used in Suzuki-Miyaura cross-coupling reactions , which are important in the synthesis of various biologically active compounds. The downstream effects of these reactions depend on the specific compounds being synthesized.
Biochemical Analysis
Biochemical Properties
N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis . The compound’s interaction with enzymes such as palladium catalysts facilitates these reactions, highlighting its importance in biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it has been reported to affect cell signaling pathways, leading to changes in cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, modulating their activity and function. For example, it has been found to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can activate or inhibit transcription factors, resulting in altered gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and changes in metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in metabolic pathways . These interactions highlight the compound’s potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Studies have shown that it can be transported across cell membranes and distributed to specific cellular compartments, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall activity in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 4-bromo-N,N,3-trimethylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions, including:
Suzuki Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid pinacol ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Substitution Reactions: The amide group in the compound can undergo nucleophilic substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Biaryl Compounds: Formed from Suzuki cross-coupling reactions.
Oxidized Derivatives: Formed from oxidation reactions.
Reduced Derivatives: Formed from reduction reactions.
Scientific Research Applications
N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the amide group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar but with a different substituent on the benzene ring.
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: Contains three boronic acid pinacol ester groups.
Uniqueness
N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a boronic acid pinacol ester and an amide group, which provides versatility in various chemical reactions and applications .
Properties
IUPAC Name |
N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-11-10-12(14(19)18(6)7)8-9-13(11)17-20-15(2,3)16(4,5)21-17/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCNCVMNVBYJDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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